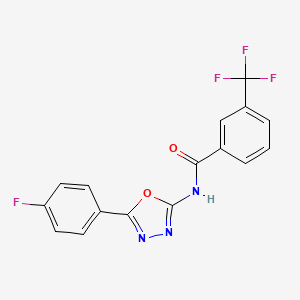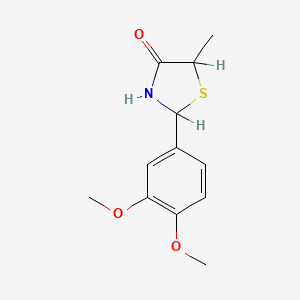
(S)-4-Fluorophenylglycine
Übersicht
Beschreibung
L-4FPG is an inhibitor of the neutral amino acid transporters ASCT1 and ASCT2. L-4FPG shows good brain penetration and potently reduces amphetamine-induced hyperlocomotion.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Applications :
- (S)-4-Fluorophenylglycine has been utilized in the continuous production of aprepitant chiral intermediate. A packed bed bioreactor system was established using immobilized amidase on epoxy resin, which showed remarkable thermal stability and operational stability for large-scale production (Lin et al., 2019).
Peptide Synthesis and Analysis :
- It has been incorporated into membrane-associated peptides, providing a label for highly sensitive 19F NMR studies. This application is significant for studying transient peptide conformations during biological functions (Afonin et al., 2003).
Medicinal Chemistry and Drug Synthesis :
- (S)-4-Fluorophenylglycine is a valuable chiral intermediate in the synthesis of Aprepitant, a medication used for chemotherapy-induced nausea and vomiting. An efficient chemoenzymatic synthesis route was developed for its production (Lin et al., 2018).
- It has been used in the synthesis of antimycobacterial spiro-piperidin-4-ones, showing significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis (Kumar et al., 2008).
Chemical Synthesis and Analysis :
- The compound has been explored in electrochemical carboxylation studies, leading to the synthesis of fluorinated N-phenylphenylglycines. This process highlights the potential for synthesizing novel fluorine-containing compounds (Koshechko et al., 2008).
Enzymatic Deracemization :
- Whole cells
Structural Studies in Peptides :
- Research on phenylglycine-type amino acids, including 4-fluorophenylglycine, in peptide natural products has provided insights into their structures and biosynthesis. These studies have implications for understanding their role in medicinal chemistry (Al Toma et al., 2015).
Protein Engineering and Fluorination Studies :
- Studies on fluorinated amino acids, including analogs of 4-fluorophenylglycine, have expanded understanding of fluorine's role in protein environments. This research is significant for protein engineering applications (Samsonov et al., 2009).
Fluorescent Protein Labeling :
- Fluorescent amino acids, including derivatives of 4-fluorophenylglycine, have been incorporated into proteins to study conformational changes. This application is crucial for understanding protein function and dynamics (Chen et al., 2013).
Enzymatic Protein Labeling Techniques :
- Enzymatic methods for protein labeling, involving compounds like formylglycine (a derivative of glycine), have shown significant progress. These techniques are used for creating therapeutic protein conjugates, fluorescent probes, and other applications (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYKCYQEWQPTM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357387 | |
| Record name | (S)-4-Fluorophenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19883-57-9 | |
| Record name | (S)-4-Fluorophenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



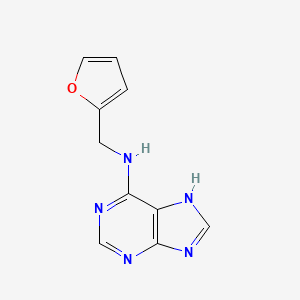
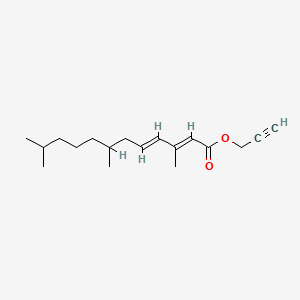
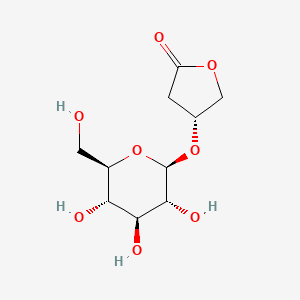

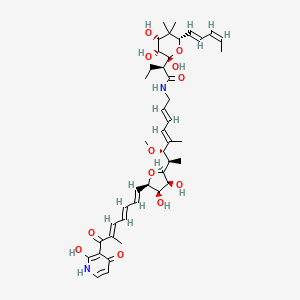

![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)
![4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]butanamide](/img/structure/B1673658.png)

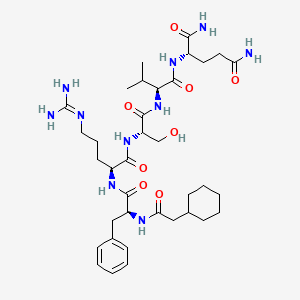
![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)

